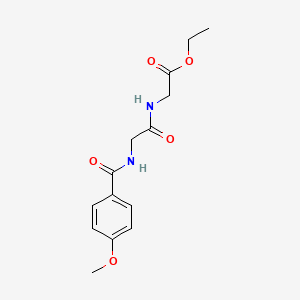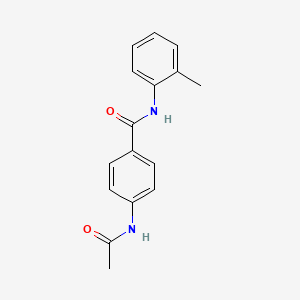
ethyl N-(4-methoxybenzoyl)glycylglycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves specific reactions under controlled conditions to achieve the desired chemical structure. For example, ethyl N-(diphenylmethylene)glycinate undergoes monoalkylations, dialkylations, and Michael additions under solid-liquid phase transfer catalysis conditions, leading to various derivatives including α-alkylated aspartic and glutamic acid derivatives, and compounds featuring pyrazolone and isoxazolone moieties (López et al., 1996).
Molecular Structure Analysis
The molecular structure of compounds similar to ethyl N-(4-methoxybenzoyl)glycylglycinate can be elucidated using techniques such as single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the molecule. For instance, the crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate was determined, highlighting the importance of strong hydrogen bonds in the crystal packing (Yeong et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving ethyl N-(4-methoxybenzoyl)glycylglycinate derivatives may include complex formation with other compounds, as studied in reactions between polycarboxylic acids and 2-acetoxybenzoate derivatives of poly(ethylene glycol)s, demonstrating the potential for developing new drugs based on polycomplexes (Baranovsky et al., 1991).
Physical Properties Analysis
The physical properties of ethyl N-(4-methoxybenzoyl)glycylglycinate and its derivatives, such as solubility, melting point, and crystallinity, can be significantly influenced by the molecular structure and the presence of specific functional groups. These properties are crucial for determining the compound's suitability for various applications in materials science and chemical engineering.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other chemical entities, are vital for understanding the behavior of ethyl N-(4-methoxybenzoyl)glycylglycinate in different environments and reactions. Studies on related compounds, such as the participation of ethyl 4-benzyloxybenzoate in glycerolipid metabolism, provide insights into the potential biochemical applications and interactions of these compounds (Fears et al., 1978).
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Nanocomposites
Research on the functionalization of multiwalled carbon nanotubes (MWNTs) with 4-methoxybenzoic acid and 4-ethoxybenzoic acid showcases the application of methoxybenzoyl functional groups in enhancing polymer-nanotube interactions. This functionalization facilitates the dispersion of MWNTs in ethylene glycol, leading to the in situ synthesis of poly(ethylene terephthalate) (PET) nanocomposites with improved homogeneity and molecular weight, indicating potential in materials engineering and nanotechnology (Lee et al., 2005).
Synthetic Chemistry
The development of carboxylic acid-functionalized poly(ethylene glycol) demonstrates the utility of methoxybenzoate derivatives in synthesizing biocompatible polymers. These compounds serve as intermediates for further chemical transformations, highlighting their significance in creating polymers with specific functional properties, such as increased solubility or reactivity, relevant to pharmaceutical and biomedical applications (Sedlák et al., 2008).
Analytical Chemistry
A study on the determination of UV filters in water samples illustrates the analytical applications of methoxybenzophenone derivatives. This research developed a sensitive procedure for analyzing ethylhexyl salicylate and related compounds, demonstrating the role of methoxybenzoyl functional groups in environmental monitoring and analytical methodologies (Negreira et al., 2009).
Biochemistry and Drug Development
The synthesis of 4-methoxybenzoylhydrazones and their evaluation for antiglycation activity points to the relevance of methoxybenzoyl derivatives in therapeutic applications. These compounds exhibited potential as inhibitors of protein glycation, a process implicated in diabetic complications, suggesting a role in the development of new treatments for diabetes (Taha et al., 2014).
Eigenschaften
IUPAC Name |
ethyl 2-[[2-[(4-methoxybenzoyl)amino]acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-3-21-13(18)9-15-12(17)8-16-14(19)10-4-6-11(20-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,15,17)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRYBRUXNOYSEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CNC(=O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-(4-methyl-1-piperazinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5522866.png)
![N-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5522876.png)
![[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetic acid](/img/structure/B5522883.png)
![5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5522901.png)
![1-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5522913.png)
![2-{[(5-nitro-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5522917.png)
![2-methyl-5-[2-oxo-2-(3-oxo-4-phenyl-1-piperazinyl)ethyl]-4(3H)-pyrimidinone](/img/structure/B5522919.png)

![N-[2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522930.png)
![ethyl [1-[(4,6-dimethoxy-2-pyrimidinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5522931.png)

![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5522951.png)

![N-[4-(cyanomethyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5522969.png)